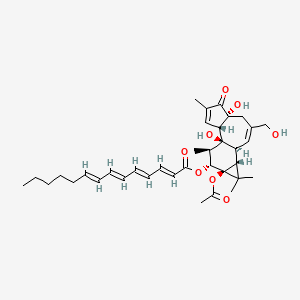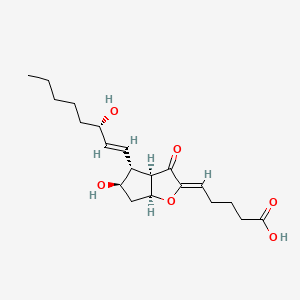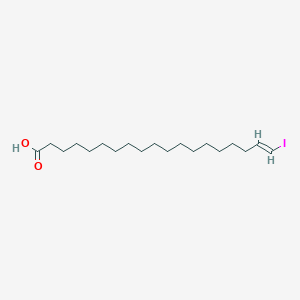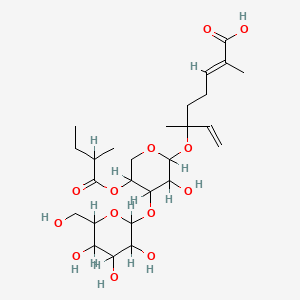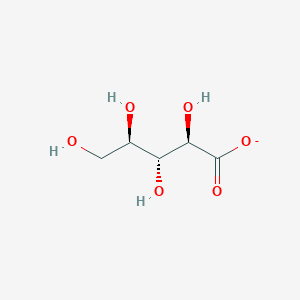
D-Ribonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribonate is conjugate base of D-ribonic acid. It is a conjugate base of a D-ribonic acid.
Aplicaciones Científicas De Investigación
Catabolic Pathway in Mycobacterium smegmatis
D-Ribonate serves as the sole carbon source for Mycobacterium smegmatis, indicating its vital role in bacterial metabolism. This organism employs a unique catabolic pathway for D-ribonate, involving several specific enzymes such as erythrulose kinase, novel dehydrogenases, and an unknown isomerase. This pathway includes the oxidation of D-ribonate into 2-keto-D-ribonate, followed by isomerization and decarboxylation processes leading to D-erythrulose, which then enters a known metabolic pathway (Luo & Huang, 2018).
Oxidative Pathway in Haloarcula Species
In archaea, particularly in Haloarcula species, D-ribose (related to D-ribonate) is degraded via a novel oxidative pathway, different from the nonoxidative pathway found in most bacteria. This degradation process involves unique enzymes such as pentose dehydrogenase, pentonolactonase, and a specific sugar acid dehydratase, leading to the conversion of D-ribose to α-ketoglutarate. This process represents a distinct method of sugar degradation in archaea and contributes to our understanding of their metabolic pathways (Johnsen et al., 2019).
Synthesis of D-Ribose
The synthesis of D-ribose, which is closely related to D-ribonate, involves the conversion of calcium ribonate to ribonic acid. This process is critical in pharmaceutical contexts, where the precise determination of calcium content in the ribonolactone solution is essential for the successful synthesis of D-ribose (Kaz'mina & Fadeeva, 1981).
Enzymatic Synthesis in Acetic Acid Bacteria
Acetic acid bacteria, specifically Gluconobacter suboxydans, can enzymatically synthesize 4-pentulosonates (such as 4-keto-D-ribonate) from D-ribose and D-ribonate. This synthesis involves membrane-bound enzymes like D-aldopentose 4-dehydrogenase and demonstrates a novel method for the production of these compounds (Adachi et al., 2011).
Propiedades
Fórmula molecular |
C5H9O6- |
|---|---|
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4-/m1/s1 |
Clave InChI |
QXKAIJAYHKCRRA-BXXZVTAOSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



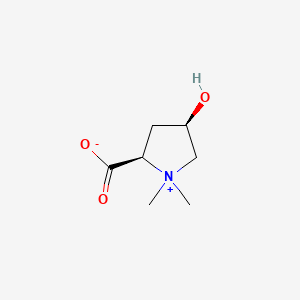
![3,4,5-trimethoxy-N-[[[oxo-[(1S,2S)-2-phenylcyclopropyl]methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1235910.png)

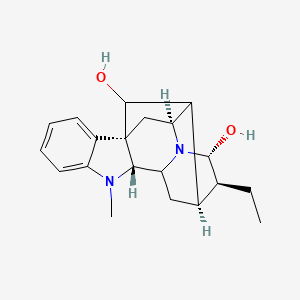




![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
